molecular formula C12H20N5O4P B15294139 Isopropyl Tenofovir

Isopropyl Tenofovir

Cat. No.: B15294139
M. Wt: 329.29 g/mol
InChI Key: NYGAYVWAJGDSQU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl Tenofovir is a derivative of Tenofovir, a nucleotide analog reverse transcriptase inhibitor primarily used in the treatment of HIV and chronic hepatitis B. Tenofovir itself is an acyclic nucleotide diester analog of adenosine monophosphate, and its derivatives, including this compound, have been developed to improve pharmacokinetic properties and therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl Tenofovir typically involves the esterification of Tenofovir with isopropyl chloroformate in the presence of a base and a phase transfer catalyst. The reaction is carried out in a suitable solvent, often under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Isopropyl Tenofovir undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isopropyl Tenofovir has a wide range of applications in scientific research:

Mechanism of Action

Isopropyl Tenofovir exerts its effects by inhibiting the activity of reverse transcriptase, an enzyme crucial for the replication of HIV and hepatitis B virus. Once inside the cell, it undergoes phosphorylation to form Tenofovir diphosphate, which competes with natural nucleotides and gets incorporated into the viral DNA, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

    Tenofovir Disoproxil Fumarate: A prodrug of Tenofovir with improved oral bioavailability.

    Tenofovir Alafenamide: Another prodrug with better stability and lower systemic exposure.

Comparison: Isopropyl Tenofovir, like its counterparts, is designed to enhance the pharmacokinetic properties of Tenofovir. it offers unique advantages in terms of its chemical stability and potential for targeted drug delivery. Compared to Tenofovir Disoproxil Fumarate and Tenofovir Alafenamide, this compound may provide a different balance of efficacy and safety, making it a valuable addition to the arsenal of antiviral agents .

Properties

Molecular Formula

C12H20N5O4P

Molecular Weight

329.29 g/mol

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-propan-2-yloxyphosphinic acid

InChI

InChI=1S/C12H20N5O4P/c1-8(2)21-22(18,19)7-20-9(3)4-17-6-16-10-11(13)14-5-15-12(10)17/h5-6,8-9H,4,7H2,1-3H3,(H,18,19)(H2,13,14,15)/t9-/m1/s1

InChI Key

NYGAYVWAJGDSQU-SECBINFHSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC(C)C

Canonical SMILES

CC(C)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O

Origin of Product

United States

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